N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide

Catalog No.
S2914877
CAS No.
1119429-94-5
M.F
C10H14N2O2
M. Wt
194.234
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide

CAS Number

1119429-94-5

Product Name

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide

IUPAC Name

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide

Molecular Formula

C10H14N2O2

Molecular Weight

194.234

InChI

InChI=1S/C10H14N2O2/c1-7-11-9(6-14-7)10(13)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13)

InChI Key

DIFODGMHLFDCRM-UHFFFAOYSA-N

SMILES

CC1=NC(=CO1)C(=O)NC2CCCC2

Solubility

not available

"N-Cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide" is a heterocyclic compound that belongs to the class of oxazoles. Specifically, this molecule features a five-membered ring system containing one chalcogen atom (oxygen) and another additional heteroatom (nitrogen). The structural formula indicates that the nitrogen atom is part of an amide linkage at position four of the oxazole ring, while the cyclopentyl group is attached to the nitrogen atom adjacent to the carbonyl group.

2.

, biological activity, synthesis methods, applications, interaction studies, and comparisons with similar compounds—we gain comprehensive insight into the significance and utility of "N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide."References:

  • [EvitaChem]: N-(2-Ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide – EvitaChem.
  • [PubChem]: 2-Methyl-1,3-oxazole-4-carboxylic Acid – PubChem.
  • [ResearchGate]: Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde – ResearchGate.
  • [ThiemeConnect]: Product Class 12: Oxazoles – Thieme Connect.
  • [EvitaChem]: N-(5-Chloro-2-methylphenyl)-2-methyl-1,3-oxazole-4-carboxamide – EvitaChem.
  • [PubChem]: N-cyclopentyl-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2-methylpyrrolidine-2-carboxamide – PubChem.

While there isn't extensive literature specifically detailing the biological activities of "N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide," compounds within the same class have shown promising bioactivity profiles. Generally, oxazoles exhibit diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Their ability to act as intermediates in drug design makes them valuable candidates for further investigation in medicinal chemistry contexts .

4.

Several methods can be employed to synthesize "N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide." A commonly described approach involves starting from the corresponding oxazole carboxylic acid. This precursor can then be converted into the desired product through reaction with thionyl chloride followed by treatment with ammonia or an appropriate amine to install the cyclopentyl substituent. Another strategy might involve the Van Leusen reaction, where tosylmethyl isocyanide reacts with aldehydes or ketones to form oxazoles, which could subsequently be transformed into the target compound.

5.

Given its unique structure, "N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide" finds application in various fields:

  • Pharmaceutical Intermediates: Its ability to serve as a building block for more complex pharmaceuticals makes it useful in drug development processes.
  • Agrochemicals: Modified versions of this compound could potentially find use in agricultural chemicals due to their stability and reactivity profile.
  • Materials Science: As a component in polymerization reactions, it contributes to the creation of novel polymers with tailored properties.

Its versatility stems from its capacity to engage in multiple types of chemical bonding, making it adaptable across different industrial sectors.

6.

Similar compounds include those with analogous structures but differing side chains or substitutions. Some examples include:

  • N-Cyclopentyl-1-(3,5-Dimethyl-1,2-Oxazole-4-Carbonyl): This compound differs only in having dimethyl groups instead of methyl groups on the oxazole ring .
  • N-(2-Ethoxyphenyl)-2-Methyl-1,3-Oxazole-4-Carboxamide: This variant introduces an ethoxyphenyl group rather than a cyclopentyl group, altering its electronic and steric properties.
  • N-(5-Chloro-2-Methylphenyl)-2-Methyl-1,3-Oxazole-4-Carboxamide: This compound incorporates chlorine atoms into the phenyl ring, affecting its reactivity and solubility characteristics.

Each variation offers distinct advantages depending on the intended application, showcasing the flexibility inherent in designing and synthesizing these heterocycles.

By examining these aspects—description,

XLogP3

1.6

Dates

Modify: 2023-08-17

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